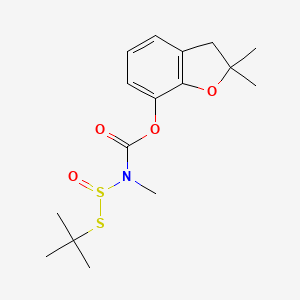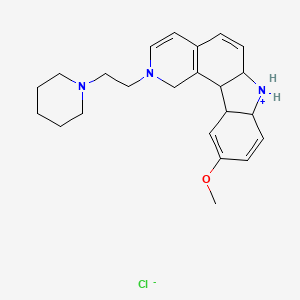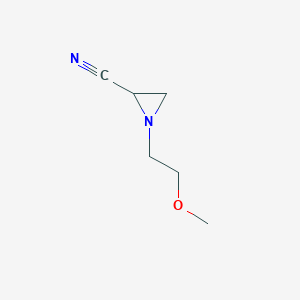
2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde is an organic compound with a unique structure characterized by multiple methyl groups and a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde typically involves the reaction of 2,2,4,5,5-pentamethyl-2,5-dihydro-1H-imidazole with specific reagents under controlled conditions. One common method involves the use of lithium diisopropylamide (LDA) to generate a dianion, which then reacts with functionalized nitroxyl radicals .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include lithium diisopropylamide (LDA) for generating dianions, and nitroxyl radicals for functionalization . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various functionalized derivatives, such as enamino ketones, enamino imines, and enamino nitriles .
Applications De Recherche Scientifique
2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism by which 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde exerts its effects involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The compound’s structure allows it to participate in various chemical reactions, leading to the formation of different products that can interact with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazole
- 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazole-3-oxide
- 1-Hydroxy-2,2,4,5,5-pentamethyl-2,5-dihydro-1H-imidazole
Uniqueness
2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde is unique due to its specific structure, which includes a pyrrole ring and multiple methyl groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and materials science .
Propriétés
Numéro CAS |
77191-07-2 |
|---|---|
Formule moléculaire |
C10H17NO |
Poids moléculaire |
167.25 g/mol |
Nom IUPAC |
2,2,4,5,5-pentamethyl-1H-pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C10H17NO/c1-7-8(6-12)10(4,5)11-9(7,2)3/h6,11H,1-5H3 |
Clé InChI |
KQCAARBOQRQIKO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(NC1(C)C)(C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14434591.png)
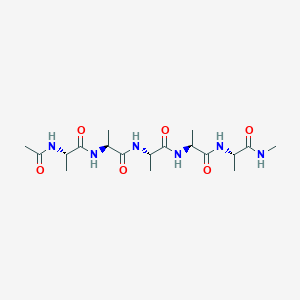

![[Chloro(2-nitrophenyl)methylidene]propanedinitrile](/img/structure/B14434604.png)
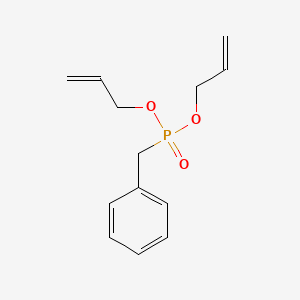
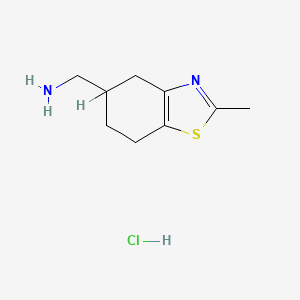
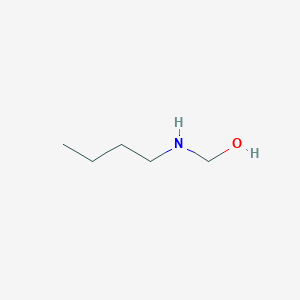
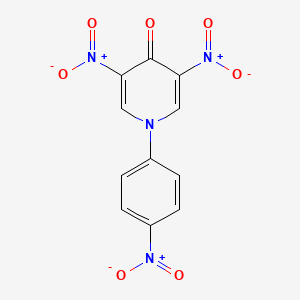
![2-Propanol, 1,3-bis[bis[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino]-](/img/structure/B14434645.png)
